molecular formula C21H12N4O3 B11118568 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide CAS No. 80685-50-3

1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11118568
CAS No.: 80685-50-3
M. Wt: 368.3 g/mol
InChI Key: YNNWXGLKSVQLFX-UHFFFAOYSA-N
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Description

    1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide: is a chemical compound with the molecular formula CHNO.

  • It belongs to the anthracene class of compounds and contains an azide group (N3) and a carboxamide functional group.
  • The compound’s structure consists of a fused anthracene ring system with a phenyl group attached to one of the carbon atoms.
  • Its systematic name reflects its substituents and functional groups.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 1,3-diketones (such as anthraquinone) with aniline derivatives, followed by azidation.

      Reaction Conditions: The specific conditions depend on the synthetic route chosen, but typically involve refluxing the reactants in appropriate solvents with suitable catalysts.

      Industrial Production: While not widely produced industrially, research laboratories can synthesize it for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

    Anticancer Applications

    The compound has been investigated for its anticancer properties, particularly due to its ability to interact with biological targets involved in cancer progression. Several studies have highlighted its potential as a therapeutic agent:

    • Mechanism of Action : The azido group in the compound can undergo various chemical transformations that may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, potentially inducing apoptosis in cancer cells.
    • In Vitro Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For example, compounds based on similar scaffolds have demonstrated growth inhibition percentages ranging from 51.88% to 86.61% against multiple cancer types, including breast and ovarian cancers .
    • Case Studies :
      • A study reported the synthesis of related compounds that displayed promising anticancer activity against non-small-cell lung and ovarian cancer cell lines .
      • Another investigation focused on the structure-activity relationship (SAR) of similar anthracene derivatives, revealing modifications that enhance their efficacy against specific cancer types .

    Photochemical Applications

    Beyond medicinal uses, 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is also explored in photochemical applications:

    • Light-Induced Reactions : The azido group is known for its photochemical reactivity, which can be harnessed in light-driven processes. This characteristic makes it suitable for applications in photopolymerization and as a photoinitiator in polymer chemistry.
    • Material Science : The compound's ability to form stable radical species upon UV irradiation can be utilized in developing new materials with tailored properties for electronics or coatings .

    Data Table: Summary of Anticancer Activity

    CompoundCell LineIC50 Value (μM)Growth Inhibition (%)
    1-Azido-9,10-dioxo-N-phenyl...MCF-75.075.99
    Similar Derivative AOVCAR-86.585.26
    Similar Derivative BHCT-1164.086.61
    Similar Derivative CSNB-197.067.55

    Mechanism of Action

    • The exact mechanism of action for this compound is context-dependent, given its diverse applications.
    • If used as a probe or label, it interacts with specific targets (e.g., proteins, DNA) based on its functional groups.
    • Further research is needed to elucidate specific pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other anthracene derivatives, such as anthraquinones or phenyl-substituted anthracenes.

      Uniqueness: The combination of azide, carboxamide, and phenyl groups makes this compound distinct.

    Biological Activity

    1-Azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic contexts.

    The chemical formula for this compound is C21H12N4O3C_{21}H_{12}N_{4}O_{3} with a molecular weight of 368.35 g/mol. The compound features an azido group which is known for its reactivity in click chemistry, making it a valuable building block in drug development and bioconjugation strategies.

    Synthesis

    The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone. The resulting compound can be characterized through various spectroscopic methods including NMR and IR spectroscopy .

    Antiviral Properties

    Research has indicated that compounds similar to 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene derivatives exhibit antiviral properties. Specifically, studies have highlighted their potential as inhibitors of the Hepatitis C virus (HCV) NS3 protease. This enzyme is crucial for viral replication, and inhibiting its activity could lead to effective treatments for HCV infections .

    The biological activity of this compound may be attributed to its ability to interact with specific biological targets through the azido group. The azide moiety can facilitate selective bioconjugation reactions, allowing for the targeted delivery of therapeutic agents . Additionally, the compound's ability to form bidentate coordination complexes may enhance its efficacy in catalyzing C-H bond functionalization reactions .

    Case Study 1: Antiviral Activity

    A study investigating the antiviral properties of anthraquinone derivatives found that compounds with similar structures to 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene demonstrated significant inhibition of HCV replication in vitro. The mechanism was linked to the disruption of viral protease activity .

    Case Study 2: Bioconjugation Applications

    In a recent thesis exploring bioconjugation techniques, the use of azide-functionalized compounds was highlighted for their ability to selectively label proteins. The incorporation of 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene into bioconjugation strategies showed promise for enhancing the specificity and efficiency of drug delivery systems .

    Data Tables

    Property Value
    Molecular FormulaC21H12N4O3C_{21}H_{12}N_{4}O_{3}
    Molecular Weight368.35 g/mol
    Synthesis MethodReaction with benzoyl chloride
    Antiviral ActivityHCV NS3 protease inhibitor
    Bioconjugation PotentialHigh (via azide group)

    Properties

    CAS No.

    80685-50-3

    Molecular Formula

    C21H12N4O3

    Molecular Weight

    368.3 g/mol

    IUPAC Name

    1-azido-9,10-dioxo-N-phenylanthracene-2-carboxamide

    InChI

    InChI=1S/C21H12N4O3/c22-25-24-18-16(21(28)23-12-6-2-1-3-7-12)11-10-15-17(18)20(27)14-9-5-4-8-13(14)19(15)26/h1-11H,(H,23,28)

    InChI Key

    YNNWXGLKSVQLFX-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-]

    Origin of Product

    United States

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